Enhanced Thromboxane Synthetase Inhibition vs. First-Generation Imidazole Inhibitors
N-(phenoxyalkyl)imidazoles are established selective inhibitors of thromboxane synthetase, offering an improved safety margin by sparing prostacyclin synthetase and cyclooxygenase. In a patent-defined SAR, the presence of an N-acetamide group on the phenoxyalkyl chain, similar to the one in 2-phenoxy-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide, is associated with a 5- to 10-fold increase in potency compared to the corresponding N-H analogs [1]. While the leading compound dazoxiben (UK-37248) has an IC50 of 2-5 µM against thromboxane synthetase in human platelet microsomes, the advanced phenoxyacetamide derivatives in the same series achieve IC50 values in the 200-500 nM range [1]. This quantified difference is directly attributable to the acetamide functionality, which enhances hydrogen bonding at the catalytic site. The target compound’s structural features—particularly the phenoxyacetamide group—suggest it belongs to this higher-potency cluster [1].
| Evidence Dimension | Thromboxane synthetase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 in the 200-500 nM range based on phenoxyacetamide SAR cluster |
| Comparator Or Baseline | Dazoxiben (UK-37248): IC50 = 2-5 µM in human platelet microsomes |
| Quantified Difference | Approximately 5- to 10-fold increased potency over the first-generation inhibitor baseline |
| Conditions | In vitro enzyme inhibition assay using human platelet microsomal preparations |
Why This Matters
The higher predicted potency means lower compound concentrations are needed for effective enzyme inhibition in vitro, reducing off-target effects and conserving limited screening material.
- [1] US4636500A, N-(phenoxyalkyl)imidazoles as selective inhibitors of the thromboxane synthetase enzyme and pharmaceutical compositions thereof. Pfizer Inc., 1987. View Source
